(2,4-dichlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone
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Overview
Description
(2,4-Dichlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone is an organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .
Preparation Methods
The synthesis of (2,4-dichlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone can be achieved through several methods. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions to form imidazole derivatives.
Wallach synthesis: This method involves the cyclization of N-substituted glycine derivatives.
Dehydrogenation of imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald synthesis: This method involves the reaction of alpha-halo ketones with ammonia or amines.
Amino nitrile synthesis: This method involves the reaction of alpha-halo ketones with nitriles.
Chemical Reactions Analysis
(2,4-Dichlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions with various reagents to form substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Major products formed from these reactions include substituted imidazole derivatives and their corresponding oxides and reduced forms .
Scientific Research Applications
(2,4-Dichlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (2,4-dichlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to specific enzymes and receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
(2,4-Dichlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone can be compared with other similar compounds, such as:
Clemizole: An antihistaminic agent that contains an imidazole ring.
Etonitazene: An analgesic that contains an imidazole ring.
Enviroxime: An antiviral agent that contains an imidazole ring.
Astemizole: An antihistaminic agent that contains an imidazole ring.
Omeprazole: An antiulcer agent that contains an imidazole ring.
The uniqueness of this compound lies in its specific chemical structure and the range of biological activities it exhibits .
Properties
CAS No. |
62412-34-4 |
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Molecular Formula |
C11H8Cl2N2O |
Molecular Weight |
255.10 g/mol |
IUPAC Name |
(2,4-dichlorophenyl)-(1-methylimidazol-2-yl)methanone |
InChI |
InChI=1S/C11H8Cl2N2O/c1-15-5-4-14-11(15)10(16)8-3-2-7(12)6-9(8)13/h2-6H,1H3 |
InChI Key |
PVQMKGAZPCROOY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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